Product packaging for Gangaleoidin(Cat. No.:)

Gangaleoidin

Cat. No.: B1230309
M. Wt: 413.2 g/mol
InChI Key: RPHAAJGBADUATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gangaleoidin is an organic compound classified as a depsidone, a class of metabolites primarily found in lichens . The structure of this dichloro compound has been identified as 3,5-dichloro-4-hydroxy-1′-methoxycarbonyl-2′-methoxy-6,6′-dimethyldepsidone . Its molecular formula is C18H14Cl2O7, with an average molecular weight of 413.2 g/mol . As a natural product, this compound is part of the diverse group of over 800 secondary metabolites produced by lichens, which are of significant interest in chemical and ecological research . These compounds are studied for their potential biological activities and their role in mediating interactions between lichens and their environment . This product is intended for research applications in a controlled laboratory setting and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14Cl2O7 B1230309 Gangaleoidin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14Cl2O7

Molecular Weight

413.2 g/mol

IUPAC Name

methyl 8,10-dichloro-9-hydroxy-3-methoxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate

InChI

InChI=1S/C18H14Cl2O7/c1-6-11-16(13(20)14(21)12(6)19)27-15-7(2)10(17(22)25-4)8(24-3)5-9(15)26-18(11)23/h5,21H,1-4H3

InChI Key

RPHAAJGBADUATP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C

Origin of Product

United States

Natural Occurrence and Distribution of Gangaleoidin

Isolation from Lichenized Fungi

Lichenized fungi are a well-established source of Gangaleoidin. The compound is synthesized by the fungal partner (mycobiont) and accumulates within the lichen thallus. It is often found alongside other related compounds.

Occurrence in Ramalina Species

This compound has been identified as a secondary metabolite in several species of the genus Ramalina. These lichens are known for producing a wide array of organic compounds, including depsidones. researchgate.netmdpi.com For instance, this compound has been specifically isolated from Ramalina hierrensis. researchgate.netmdpi.com Additionally, chemical analysis of Ramalina sinensis has identified this compound as one of the five depsidones present in the species. nih.govspringermedizin.de

Table 1: Documented Occurrence of this compound in Ramalina Species

Species Finding Reference
Ramalina hierrensis Isolated as a constituent compound. researchgate.netmdpi.com researchgate.net, mdpi.com
Ramalina sinensis Identified as one of five depsidones present. nih.govspringermedizin.de nih.gov, springermedizin.de

Identification in Specific Lichen Chemosyndromes (e.g., Lecanora species)

This compound is a key component of a specific chemosyndrome found in several species of the genus Lecanora. A chemosyndrome refers to a suite of biosynthetically related secondary metabolites that consistently co-occur in a species. In Lecanora leprosa and Lecanora sulphurescens, the chemical profile is characterized by a chemosyndrome of chlorodepsidones based on this compound. mapress.comd-nb.inforesearchgate.net In these species, this compound is a major constituent, accompanied by other related minor compounds. mapress.comd-nb.info Lecanora argentata is another species characterized by the presence of the this compound chemosyndrome in its thallus. cambridge.org

Table 2: this compound Chemosyndrome in Lecanora Species

Species Chemosyndrome Details Associated Compounds (Examples) Reference
Lecanora leprosa Contains a chemosyndrome of chlorodepsidones based on this compound. mapress.comd-nb.infocambridge.org Atranorin, Chloroatranorin, Leoidin, Chlorolecideoidin. d-nb.info mapress.com, d-nb.info, cambridge.org
Lecanora sulphurescens Contains a chemosyndrome of chlorodepsidones based on this compound. mapress.comd-nb.info Atranorin, Chloroatranorin, Leoidin, Chlorolecideoidin. d-nb.info mapress.com, d-nb.info
Lecanora argentata Characterized by the presence of the this compound chemosyndrome. cambridge.org Not specified. cambridge.org

Geographical Distribution Patterns of Producing Organisms

The organisms that produce this compound are found across various global regions, from tropical to temperate and coastal areas.

Lecanora leprosa and Lecanora sulphurescens are described as having a pantropical distribution. mapress.comd-nb.inforesearchgate.net Lecanora leprosa has been specifically recorded in Fiji, growing on mangroves. researchgate.net Lecanora sulphurescens is known from Africa, South America, and Australasia. d-nb.info

Lecanora argentata is noted for its cosmopolitan distribution and has been found in Thailand on the bark of various trees. cambridge.org

Cliostomum latisporum , a corticolous (bark-dwelling) species that contains this compound, is found in the coastal regions of Tasmania and New South Wales, Australia. researchgate.net

The genus Ramalina itself comprises approximately 246 species distributed throughout the world. researchgate.netmdpi.com

Table 3: Geographical Distribution of this compound-Producing Lichens

Lichen Species Geographical Region(s) Habitat Reference
Lecanora leprosa Pantropical; recorded in Fiji. mapress.comresearchgate.net On bark, including mangroves. researchgate.net mapress.com, researchgate.net
Lecanora sulphurescens Pantropical; known from Africa, South America, Australasia. d-nb.info Saxicolous (rock-dwelling). d-nb.info d-nb.info
Lecanora argentata Cosmopolitan; recorded in Thailand. cambridge.org Corticolous (bark-dwelling). cambridge.org cambridge.org
Cliostomum latisporum Coastal Tasmania and New South Wales, Australia. researchgate.net Corticolous (bark-dwelling). researchgate.net researchgate.net
Ramalina species Worldwide distribution. researchgate.netmdpi.com Varies by species. researchgate.net, mdpi.com

Isolation from Marine-Derived Fungi (e.g., Aspergillus unguis)

Fungi derived from marine environments are a significant source of novel and bioactive secondary metabolites. dovepress.commdpi.com The species Aspergillus unguis, isolated from various marine sources including seawater and marine sponges like Aaptos suberitoides, is known to produce a plethora of phenolic polyketides such as depsides and depsidones. dovepress.commdpi.comnih.gov Chemical investigations of A. unguis have led to the isolation of numerous compounds, including nidulin, nornidulin, unguinol, and the novel compounds Unguisol A and Unguisol B. mdpi.comnih.gov However, based on available research, the isolation of this compound from Aspergillus unguis has not been reported. dovepress.commdpi.comnih.gov

Biosynthetic Pathways and Genetic Insights of Gangaleoidin

Polyketide Synthase (PKS)-Dependent Biosynthesis

The fundamental building blocks of gangaleoidin are derived from the polyketide pathway, a major route for the synthesis of a wide array of secondary metabolites in fungi. nih.gov This pathway is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs).

The carbon skeleton of this compound originates from the acetate-malonate pathway. This primary metabolic route provides the simple C2 acetyl-CoA starter units and C3 malonyl-CoA extender units necessary for polyketide chain assembly. Acetyl-CoA is carboxylated to form malonyl-CoA, which serves as the primary building block for the growing polyketide chain. The sequential condensation of these units by a PKS leads to a linear poly-β-keto chain, the direct precursor to the aromatic rings of this compound.

The biosynthesis of the aromatic moieties of depsidones is catalyzed by a specific class of PKSs known as nonreducing polyketide synthases (NR-PKSs). nih.govresearchgate.net These enzymes, unlike their highly reducing counterparts involved in fatty acid synthesis, lack or have inactive domains for the complete reduction of the β-keto groups formed during chain elongation. This minimal processing of the polyketide chain allows for spontaneous or enzyme-catalyzed intramolecular aldol condensations and aromatization reactions, leading to the formation of phenolic compounds.

In the case of depsidones, an NR-PKS is responsible for synthesizing the two distinct aromatic rings that will ultimately be linked. It is proposed that a single PKS can synthesize both aromatic rings and then link them to form the depside structure. nih.govresearchgate.net

Depside Precursors in this compound Biosynthesis

The immediate precursors to depsidones are depsides, which are esters formed between two or more phenolic carboxylic acid units. ias.ac.incityu.edu.hkcityu.edu.hk In the biosynthesis of this compound, it is hypothesized that two distinct orsellinic acid-type monomers are first synthesized by an NR-PKS. These monomers then undergo an esterification reaction to form a depside. While the specific depside precursor to this compound has not been definitively identified, analysis of the this compound structure suggests it is derived from a chlorinated and methylated depside. The lichen Lecanora gangaleoides, which produces this compound, is also known to produce depsides such as atranorin and chloroatranorin, lending support to the role of depsides as intermediates. rsc.org

Oxidative Cyclization to the Depsidone (B1213741) Scaffold

The crucial step in the formation of the depsidone core is an intramolecular oxidative cyclization of the depside precursor. This reaction forms the characteristic ether linkage between the two aromatic rings, creating the central seven-membered ring of the depsidone structure.

There is strong evidence to suggest that cytochrome P450 monooxygenases are the key enzymes catalyzing the oxidative cyclization of depsides to depsidones. nih.govresearchgate.net These heme-containing enzymes are well-known for their role in a wide range of oxidative reactions in secondary metabolism. nih.govnih.govmdpi.com In the context of depsidone biosynthesis, a cytochrome P450 enzyme is proposed to catalyze a phenol-coupling reaction, leading to the formation of the diaryl ether bond. Genomic studies of lichen-forming fungi have identified PKS gene clusters that also contain genes encoding for cytochrome P450s, further supporting their involvement in depsidone formation. researchgate.net

Enzyme Class Proposed Function in this compound Biosynthesis
Nonreducing Polyketide Synthase (NR-PKS)Synthesis of the two aromatic rings from acetate and malonate precursors.
Esterase/ThioesteraseCatalyzes the ester linkage between the two aromatic rings to form the depside precursor.
Cytochrome P450 MonooxygenaseCatalyzes the intramolecular oxidative cyclization of the depside precursor to form the depsidone scaffold.
HalogenaseIncorporation of chlorine atoms onto the aromatic rings.
MethyltransferaseAddition of methyl groups to hydroxyl functions on the aromatic rings.

Post-Polyketide Tailoring Modifications

The biosynthesis of depsidones begins with a core polyketide backbone assembled by a polyketide synthase (PKS). This initial structure then undergoes a series of enzymatic modifications, known as post-PKS tailoring, which are crucial for generating the final, structurally diverse, and biologically active molecule. mdpi.com These modifications include oxidation, methylation, and halogenation, which add functional groups that define the compound's chemical properties. For this compound, the key tailoring steps are chlorination and methylation.

A defining feature of this compound is the presence of two chlorine atoms on one of its aromatic rings. This incorporation is achieved through a process called biohalogenation, catalyzed by halogenase enzymes. nih.govmdpi.com The specific halogenase responsible for the biosynthesis of this compound has not yet been identified. However, in fungi, two main types of halogenating enzymes are known: haloperoxidases and flavin-dependent halogenases (FDHs). mdpi.comnih.gov

These enzymes catalyze an electrophilic substitution reaction, adding a halogen to an electron-rich substrate. nih.gov It is hypothesized that a dedicated halogenase within the this compound biosynthetic gene cluster acts on the polyketide precursor to install the chlorine atoms, a critical step in its formation.

This compound's structure also includes methoxy (B1213986) groups, which are added via methylation reactions. The specific O-methyltransferase (OMT) enzymes involved in the this compound pathway are currently uncharacterized. In the biosynthesis of other lichen compounds, these reactions are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. tandfonline.com These enzymes transfer a methyl group from the donor molecule SAM to a hydroxyl group on the depsidone scaffold. tandfonline.com Genes encoding O-methyltransferases are commonly found within biosynthetic gene clusters for lichen depsidones, suggesting a coordinated role in the final tailoring of the molecule. nih.gov

Biosynthetic Gene Cluster Analysis

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.gov While the BGC responsible for this compound biosynthesis has not yet been identified, analysis of other depsidone pathways provides a robust predictive framework.

The specific clusters mentioned, CgrPKS16 and BGC HX1012, have no confirmed link to this compound production. Research has identified the CgrPKS16 cluster in the lichen Cladonia grayi as being responsible for the biosynthesis of grayanic acid, a different orcinol (B57675) depsidone. tandfonline.commdpi.comresearchgate.net There is currently no published information linking a "BGC HX1012" to any lichen metabolite. The search for the this compound BGC would involve genome sequencing of a this compound-producing lichen followed by bioinformatic analysis to identify a cluster containing a core PKS gene and the necessary tailoring enzyme genes.

The central enzyme in depsidone biosynthesis is a non-reducing polyketide synthase (NR-PKS). mdpi.comtandfonline.com The core PKS gene for this compound has not been experimentally confirmed. Fungal NR-PKSs are large, multi-domain enzymes that iteratively condense simple acyl-CoA units to build the polyketide chain. nih.gov For depsidones, it is now understood that a single, specialized NR-PKS synthesizes both aromatic rings and then joins them via an ester bond to form the initial depside intermediate. nih.govnih.gov These lichen PKS genes represent a distinct phylogenetic group, often containing characteristic domain structures. tandfonline.com

The final structure of a depsidone is dictated by the activity of tailoring enzymes encoded by genes within the BGC. mdpi.com Although the specific genes for this compound are unknown, characterized depsidone BGCs, such as those for grayanic acid and atranorin, provide a blueprint. tandfonline.comnih.gov

These clusters typically contain genes for:

A Cytochrome P450 Monooxygenase: This enzyme is crucial for converting the depside intermediate into the tricyclic depsidone structure through an oxidative ring coupling reaction. tandfonline.comnih.gov

O-Methyltransferases: As discussed, these enzymes add methyl groups to hydroxyl moieties on the aromatic rings. nih.gov

Halogenases: In the case of chlorinated compounds like this compound, the BGC would be expected to contain a gene for a halogenase to perform the chlorination steps. nih.gov

The co-localization of these genes ensures the efficient and controlled production of the final complex molecule. nih.gov

Table 1. Putative Genes and Enzymes in Depsidone Biosynthesis
Enzyme/Gene TypeFunctionStatus for this compound BiosynthesisExample from Characterized Pathways (e.g., Grayanic Acid, Atranorin)
Non-Reducing Polyketide Synthase (NR-PKS)Synthesizes two phenolic rings and links them to form a depside intermediate. nih.govnih.govUncharacterizedCgrPKS16 (Grayanic Acid) tandfonline.com, Atr1 (Atranorin) asm.org
Cytochrome P450 (CYP450)Catalyzes oxidative coupling of the depside to form the depsidone ether bridge. tandfonline.comnih.govUncharacterizedCYP450 gene found in CgrPKS16 cluster tandfonline.com and Atranorin cluster nih.gov
O-Methyltransferase (OMT)Transfers a methyl group from SAM to hydroxyl groups on the aromatic rings. tandfonline.comnih.govUncharacterizedOMT gene found in CgrPKS16 cluster tandfonline.com and Atranorin cluster nih.gov
HalogenaseIncorporates halogen atoms (e.g., chlorine) onto the polyketide backbone. nih.govUncharacterizedHypothesized to be present in BGCs for chlorinated depsidones.

To date, no genetic engineering studies specifically targeting the this compound biosynthetic pathway have been published. However, such approaches have become powerful tools for functionally characterizing biosynthetic pathways for other lichen compounds. mdpi.com The primary challenge in studying lichen genetics has been the difficulty in culturing the fungal symbiont and the lack of established tools for genetic manipulation. nih.gov

Recent breakthroughs have overcome some of these hurdles. Heterologous expression, which involves transferring the lichen BGC into a more tractable fungal or yeast host, has been successfully used to identify the function of PKS genes and reconstruct the pathways for the depside atranorin and lecanoric acid. nih.govasm.orgmdpi.com This strategy unequivocally links genes to the products they create. Future research will likely apply these genetic engineering techniques to the producing organism of this compound to identify its BGC and functionally characterize each of the enzymes in its assembly line. nih.gov

Advanced Analytical and Characterization Methodologies for Gangaleoidin

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation of gangaleoidin from the complex mixture of secondary metabolites found in lichens. High-performance liquid chromatography and thin-layer chromatography are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and quantification of this compound. researchgate.net A standardized HPLC method has been developed for the analysis of aromatic lichen substances, which is applicable to this compound. researchgate.net This method often employs a reversed-phase column, such as LiChrosorb RP-8, with a linear water-methanol gradient, allowing for the resolution of numerous lichen products within a single run. researchgate.net The presence of this compound in lichen extracts can be confirmed using HPLC. researchgate.net For instance, in studies of the Lecanora subfusca group, which contains the this compound chemosyndrome, HPLC is a key analytical tool. researchgate.net

A typical HPLC setup for the analysis of lichen metabolites, including this compound, would involve an Agilent 1260 Infinity II system or similar. researchgate.net The crude extract, typically dissolved in acetone (B3395972), is injected into the system. researchgate.netnih.gov The separation is achieved using a gradient elution program. researchgate.net

Table 1: Representative HPLC Conditions for Lichen Metabolite Analysis

ParameterValue
Instrument Agilent 1260 Infinity II or similar researchgate.net
Column Reversed-phase (e.g., LiChrosorb RP-8) researchgate.net
Mobile Phase Water-methanol gradient researchgate.net
Detector Diode-Array Detector (DAD) researchgate.net
Sample Preparation Acetone extract (e.g., 1 mg/2 ml) researchgate.net

This table is a representation of typical HPLC conditions and may vary based on the specific analytical goals.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a widely used, relatively inexpensive, and simple method for the routine identification of lichen substances, including this compound. researchgate.netbritishlichensociety.org.uk Standardized TLC methods are employed using specific solvent systems to separate the components of a lichen extract. frontiersin.org For this compound, which is found in species like Lecanora argentata and Lecanora gangaleoides, TLC provides a preliminary identification. britishlichensociety.org.uk

The process involves spotting an acetone extract of the lichen onto a TLC plate and developing it in a sealed tank with a suitable solvent system. lichenportal.org After development, the plate is dried and the separated substances are visualized. lichenportal.org

Table 2: Common TLC Solvent Systems for Lichen Substance Analysis

Solvent SystemComposition
A Toluene: 1,4-dioxane: acetic acid (180:45:5) frontiersin.org
B Hexane: diethyl ether: formic acid (140:72:18) frontiersin.org
C Toluene: acetic acid (170:30) frontiersin.org

This table outlines standard TLC solvent systems; the choice of solvent depends on the specific compounds being analyzed. frontiersin.org

The separated spots on the TLC plate are identified by their Rf values (retardation factor) and color reactions with specific reagents. biotech-asia.org

Advanced Extraction Techniques for Natural Products

The isolation of this compound from its natural lichen sources necessitates efficient extraction methods. Cold extraction is a common technique where the powdered lichen material is macerated in a solvent like methanol (B129727) at room temperature for several days. biotech-asia.org The resulting solution is then filtered and the solvent evaporated to yield the crude extract. biotech-asia.org

Another approach involves the use of a mixture of acetone and dichloromethane (B109758) (1:1) for maceration with sonication, which can extract a broad range of metabolites. biointerfaceresearch.com For larger scale extractions, Soxhlet apparatus can be employed. d-nb.info The choice of solvent and extraction method is crucial for maximizing the yield of this compound and other desired compounds. biotech-asia.orgbiointerfaceresearch.comd-nb.info

Spectroscopic Approaches for Structural Elucidation

Once separated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules like this compound. researchgate.netrsc.org Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule. rsc.orgscielo.org.boacs.org

The ¹H NMR spectrum of O-methylthis compound, a derivative of this compound, shows a singlet for the aromatic proton at δ 3.28 ppm. rsc.org The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. scielo.org.boacs.org The chemical shifts in both ¹H and ¹³C NMR spectra are compared with data from known compounds and theoretical predictions to assemble the final structure. scielo.org.boacs.orgsocratic.org

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)Multiplicity
12.05s
6.21s
5.09s
3.92s
2.46s
2.10s

This data is based on predicted values and may differ slightly from experimental results. biointerfaceresearch.com

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Carbon Type
172.7C
163.3C
158.1C
140.3C
110.7CH
108.6C
105.4C
52.0CH₃
24.2CH₃
7.8CH₃

This data is based on predicted values and may differ slightly from experimental results. biointerfaceresearch.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.netrsc.org High-resolution mass spectrometry (HR-MS) provides a very accurate mass measurement, allowing for the determination of the molecular formula. rsc.orgacs.org

The mass spectrum of this compound shows characteristic fragmentation patterns, including ions corresponding to different parts of the molecule, which helps in confirming the proposed structure. rsc.org For example, the mass spectrum of this compound (revised structure 3) displays expected ions for ring A fragments. rsc.org The exact mass of this compound has been determined to be 412.0115 (M⁺), which is consistent with the calculated mass for its molecular formula. rsc.org

Table 5: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M]⁺412.0117412.0115 rsc.org
[M+H]⁺413.0191413.0191 nih.gov

This table presents the calculated and observed exact masses for this compound, confirming its elemental composition.

Microchemical and Microcrystallization Techniques

Microchemical and microcrystallization techniques are classic analytical methods in lichenology, largely developed by the Japanese chemist and lichenologist Yasuhiko Asahina between 1936 and 1940. lichenportal.org These methods, though now often supplemented or replaced by more sensitive chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), remain valuable for the identification of lichen substances. lichenportal.organbg.gov.auresearchgate.net

The general procedure for microcrystallization involves the extraction of a small lichen fragment with a solvent, typically acetone, on a microscope slide. lichenportal.organbg.gov.au After the solvent evaporates, the remaining residue is recrystallized using a specific reagent. The characteristic shape and color of the resulting crystals, when viewed under a microscope, are used to identify the lichen substance by comparing them to known standards. lichenportal.org

For this compound, specific microcrystallization tests can be performed to induce the formation of characteristic crystals. The appearance of these crystals varies depending on the recrystallization reagent used. The handbook "Identification of Lichen Substances" by Huneck and Yoshimura provides visual data for this compound crystals. scribd.com When recrystallized from a mixture of glycerol (B35011) and acetic acid (GE), this compound forms distinct crystal structures. scribd.com The use of pyridine (B92270) (Py) as a reagent also yields characteristic crystals. scribd.com In addition to crystal shape, simple color spot tests provide preliminary identification data. With certain reagents, this compound produces a pale brown to orange-yellow brown color. britishlichensociety.org.uk

The table below summarizes the observed characteristics of this compound using these techniques.

Analytical TechniqueReagent/ConditionObserved ResultSource(s)
MicrocrystallizationGE (Glycerol-Acetic Acid)Forms characteristic crystals (specific morphology detailed in reference). scribd.com
MicrocrystallizationPy (Pyridine)Forms characteristic crystals (specific morphology detailed in reference). scribd.com
Spot TestChemical ReagentsPale brown to straw or orange-yellow brown color. britishlichensociety.org.uk
TLC Spot Color (after H₂SO₄/heat)H₂SO₄ and heatDeep orange-yellow. britishlichensociety.org.uk

Mechanistic Studies of Gangaleoidin S Biological Activities in Vitro and Theoretical

Antioxidant and Radical Scavenging Properties

Gangaleoidin, a chlorinated depsidone (B1213741) found in lichens, has been the subject of studies investigating its potential as an antioxidant. thieme-connect.com Like other depsidones, its chemical structure lends itself to interacting with and neutralizing reactive oxygen species (ROS), which are implicated in cellular damage. nih.gov

This compound has been identified as a scavenger of two particularly potent ROS: the hydroxyl radical (HO•) and the superoxide (B77818) anion radical (O₂•⁻). thieme-connect.comresearchgate.net The hydroxyl radical is an extremely reactive species capable of damaging a wide array of essential biomolecules within cells. nih.govmdpi.com The superoxide anion, while a weaker oxidant, can decompose to form more aggressive ROS. biosynth.com

Theoretical studies suggest that depsidones, including this compound, are excellent scavengers of these radicals, particularly in polar or aqueous environments. thieme-connect.combiosynth.com The mechanism is believed to occur via a regeneration cycle. In this cycle, the depsidone anion first donates an electron to a hydroxyl radical, forming a depsidone radical and a stable hydroxide (B78521) ion (HO⁻). Subsequently, this depsidone radical can accept an electron from a superoxide anion, regenerating the original depsidone anion and forming stable oxygen (O₂). biosynth.com This process effectively "kills" the two damaging radicals. biosynth.com Computational studies have affirmed that depsidones like this compound are potent scavengers of hydroxyl and superoxide anions in these environments. thieme-connect.com

Beyond direct radical scavenging, depsidones have been noted for their ability to modulate endogenous antioxidant systems. nih.gov One of the key pathways in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to its degradation. nih.gov In the presence of oxidative stress, Nrf2 is stabilized, allowing it to move to the nucleus and activate the transcription of numerous antioxidant and protective genes. nih.govplos.org

Depsidones as a class have been demonstrated to act as antioxidants in part by modulating the activity and expression of transcription factors like Nrf2. nih.gov Interestingly, one high-throughput screening study identified this compound as an inhibitor in a Keap1-Nrf2 activator assay. This suggests a complex interaction with the pathway that may be context-dependent and warrants further investigation to fully elucidate its modulatory role.

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to understand the precise mechanisms and feasibility of this compound's antioxidant activity. researchgate.netnih.gov These theoretical studies analyze thermodynamic and kinetic parameters to predict how the molecule will behave in radical-scavenging reactions. mdpi.comidexx.dk Three primary mechanisms are typically evaluated:

Formal Hydrogen Transfer (FHT): The antioxidant directly donates a hydrogen atom to the radical. This is often evaluated by calculating the Bond Dissociation Enthalpy (BDE). nih.govmdpi.com

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, then a proton. This pathway is related to the Ionization Potential (IP). mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This is related to Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). biosynth.commdpi.com

In silico studies of a group of 12 depsidones, including this compound (identified as compound 11), have provided significant insight. researchgate.netbiosynth.com Calculations predicted that in the gas phase or apolar environments, the FHT mechanism is not thermodynamically favorable for this compound. researchgate.netbiosynth.com However, in polar, aqueous environments, depsidones are likely to be ionized. biosynth.com This finding suggests that the SET-PT and SPLET mechanisms become much more relevant. biosynth.com

Further analysis concluded that these depsidones, including this compound, are excellent HO• and O₂•⁻ scavengers in aqueous solutions, with the SPLET mechanism being the most likely pathway. researchgate.netbiosynth.com The calculated rate constants for this class of compounds are high, indicating efficient scavenging. researchgate.netbiosynth.com Specifically, this compound was identified as having one of the highest rate constants for hydroxyl radical scavenging among the studied depsidones. biosynth.com

Table 1: Predicted Antioxidant Mechanisms and Activity for Depsidones (including this compound) in Theoretical Studies This table summarizes general findings for the class of depsidones studied, which included this compound.

Parameter Finding in Apolar/Gas Phase Finding in Polar/Aqueous Solution Citation
Primary Mechanism Formal Hydrogen Transfer (FHT) is thermodynamically unfavorable. Sequential Proton Loss Electron Transfer (SPLET) is the dominant mechanism. researchgate.netbiosynth.com
HO• Scavenging Low activity predicted. Excellent activity predicted (k = 4.60 × 10⁵ – 8.60 × 10⁹ M⁻¹s⁻¹). researchgate.netbiosynth.com

| O₂•⁻ Scavenging | Low activity predicted. | Excellent activity predicted (k = 2.60 × 10⁸ – 8.30 × 10⁹ M⁻¹s⁻¹). | researchgate.netbiosynth.com |

Antimicrobial Activities

This compound is among the depsidones that have been reported to possess antimicrobial properties. researchgate.netwikipedia.org This activity is a recognized feature of many secondary metabolites produced by lichens, which serve to protect them from pathogenic microorganisms. mdpi.comfrontiersin.org

This compound has been reported to have antibacterial activity. researchgate.netwikipedia.org Depsidones as a chemical class have shown action against both Gram-positive and Gram-negative bacteria. thieme-connect.comwikipedia.org The structural differences between these two types of bacteria, particularly the presence of a protective outer membrane in Gram-negative species, often lead to variations in susceptibility to antimicrobial compounds. mdpi.com While the activity of this compound is noted in the literature, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) against various bacterial strains, are not widely available in published studies. thieme-connect.comresearchgate.netwikipedia.org

In addition to its antibacterial effects, this compound is also reported to have antifungal activity. researchgate.netwikipedia.org Many depsidones have been investigated for their effects against various fungi, particularly species of the genus Candida, which are common opportunistic human pathogens. thieme-connect.comwikipedia.org As with its antibacterial properties, while the antifungal potential of this compound is mentioned, specific MIC values against fungal species like Candida albicans have not been detailed in the reviewed scientific literature. thieme-connect.comresearchgate.netwikipedia.org

Table 2: Summary of Reported Antimicrobial Spectrum for this compound

Organism Type Reported Activity Citation
Gram-positive bacteria Yes researchgate.netwikipedia.org
Gram-negative bacteria Yes researchgate.netwikipedia.org

| Fungi | Yes | researchgate.netwikipedia.org |

Table of Mentioned Compounds

Compound Name
Atranorin
Caffeic acid
Chloroatranorin
Fumarprotocetraric acid
This compound
Gentamicin
Northis compound
Perlatolic acid
Quercetin
Salazinic acid
Trolox
Usnic acid

Anti-inflammatory Pathways

This compound, a depsidone found in lichens, has demonstrated potential anti-inflammatory properties through its influence on key signaling pathways. thieme-connect.comthieme-connect.com These compounds are noted for their ability to modulate the body's inflammatory response by inhibiting the production of nitric oxide (NO) and the expression of various cytokines. thieme-connect.comthieme-connect.com

The anti-inflammatory effects of depsidones like this compound are mediated through the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the NLRP3 inflammasome pathways. thieme-connect.comthieme-connect.com The activation of the NLRP3 inflammasome, a key component of the innate immune system, typically requires two signals. frontiersin.orgamegroups.cn The first signal, often from Toll-like receptors (TLRs), activates the NF-κB and MAPK pathways, leading to the increased transcription of NLRP3 inflammasome components. frontiersin.orgamegroups.cn The second signal can be triggered by various factors, including mitochondrial reactive oxygen species (mtROS). frontiersin.org

Studies have shown that some compounds can suppress the activation of the NLRP3 inflammasome by reducing mtROS and pro-IL-1β levels. oncotarget.com This, in turn, can diminish the activation of the p38 MAPK-NFκB pathways, leading to a decrease in the transcription of pro-inflammatory cytokines like IL-6. oncotarget.com By interfering with these pathways, this compound and related depsidones can effectively reduce the inflammatory response. thieme-connect.comthieme-connect.com

Antiproliferative and Cytotoxic Effects in Cellular Models

This compound has been identified as a compound with potential antiproliferative activity against various cancer cell lines. researchgate.netmdpi.commdpi.com Its cytotoxic effects are attributed to its ability to modulate cellular signaling pathways involved in cell growth and to inhibit specific molecular targets crucial for cancer cell proliferation. biosynth.comresearchgate.net

This compound has been investigated for its cytotoxic effects against several human cancer cell lines. Research has shown its activity against cell lines such as the human promyelocytic leukemia cell line (HL-60), breast adenocarcinoma (MCF-7), and prostate carcinoma (DU-145). researchgate.netmdpi.commdpi.com For instance, one study highlighted the cytotoxic activity of methanolic extracts containing compounds like this compound against K-562, U251, DU-145, and MCF-7 cell lines. mdpi.com Another study identified this compound as an inhibitor of FOXM1, a key transcription factor in cancer, and demonstrated that it suppressed the proliferation of FOXM1-overexpressed cell lines, including MDA-MB-231 and MCF-7. researchgate.net

Cell LineCancer TypeThis compound Activity
HL-60 Acute Promyelocytic LeukemiaCytotoxic mdpi.comresearchgate.net
MCF-7 Breast AdenocarcinomaAntiproliferative, Cytotoxic researchgate.netmdpi.com
DU-145 Prostate CarcinomaCytotoxic mdpi.commdpi.comresearchgate.net
K-562 Chronic Myelogenous LeukemiaCytotoxic mdpi.comresearchgate.net
U251 GlioblastomaCytotoxic mdpi.com
MDA-MB-231 Breast AdenocarcinomaAntiproliferative researchgate.net

The antiproliferative effects of this compound are linked to its ability to modulate intracellular signaling pathways that are fundamental to cell proliferation, survival, and differentiation. biosynth.comnih.gov Cancer progression is often driven by dysregulation of pathways such as the PI3K/Akt, MAPK, and Wnt/β-catenin signaling cascades. thieme-connect.comfrontiersin.org Depsidones, the class of compounds to which this compound belongs, can exert their cytotoxic effects by targeting these aberrant pathways. thieme-connect.com For example, some depsidones act as inhibitors of the HGF-c-Met signaling pathway, which is involved in tumor progression and metastasis through the stimulation of downstream pathways like JAK/STAT and PI3K/AKT. thieme-connect.com this compound's mode of action involves the modulation of such critical cellular signaling pathways that govern cell growth and differentiation. biosynth.com

This compound and related depsidones have been shown to inhibit several specific molecular targets that are critical for cancer cell survival and proliferation.

Aromatase: Aromatase is a key enzyme responsible for the biosynthesis of estrogens, and its inhibition is a major strategy in the treatment of hormone-receptor-positive breast cancer. endocrine.orgsnv63.rumdpi.com While various natural compounds have been explored as aromatase inhibitors, the specific inhibitory activity of this compound on aromatase requires further detailed investigation. researchgate.netsnv63.ru

5-Lipoxygenase and 12-Lipoxygenase: Lipoxygenases are enzymes involved in the production of leukotrienes, which play a role in inflammation and cell proliferation. wikipedia.orgnih.govnih.gov Some lichen-derived depsidones have been found to inhibit both 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX). mdpi.comresearchgate.net The inhibition of these enzymes contributes to the antiproliferative effects observed against various cancer cell lines. mdpi.comresearchgate.net

Tubulin Polymerization: Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. researchgate.netnih.govscbt.com Inhibition of tubulin polymerization disrupts mitosis and can lead to apoptosis in cancer cells. researchgate.netmdpi.com Certain depsidones have been reported to inhibit tubulin polymerization in a concentration-dependent manner, representing a significant mechanism for their anticancer activity. thieme-connect.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transitions from G1 to S phase and from S to G2 phase. nih.govresearchgate.net Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. nih.govnih.gov this compound has been identified in screens for potential CDK inhibitors and has been sourced for studies investigating CDK2 inhibition. researchgate.netnih.govresearchgate.net Research has demonstrated that some natural compounds can be potent and selective inhibitors of CDK2, binding to the ATP-binding pocket and inducing G1 phase cell cycle arrest. nih.govresearchgate.net

Molecular TargetFunctionRelevance to Cancer
Aromatase Catalyzes estrogen biosynthesis. endocrine.orgDrives growth of hormone-receptor-positive breast cancers. endocrine.orgsnv63.ru
5-Lipoxygenase Key enzyme in leukotriene production. wikipedia.orgnih.govInvolved in inflammation and cell proliferation. thieme-connect.comwikipedia.org
12-Lipoxygenase Enzyme in the lipoxygenase pathway. mdpi.comContributes to cancer cell viability and proliferation. thieme-connect.commdpi.com
Tubulin Forms microtubules, essential for mitosis. researchgate.netnih.govInhibition disrupts cell division, leading to cancer cell death. mdpi.comscholaris.ca
CDK2 Regulates cell cycle progression (G1/S and S/G2). nih.govOveractivity promotes uncontrolled cell proliferation. researchgate.netnih.gov

Induction of Apoptosis and Related Protein Expression (e.g., Bcl-2, Bax, TRAIL, Hsp70)

Apoptosis, or programmed cell death, is a crucial physiological process, and its dysregulation is implicated in diseases like cancer. sigmaaldrich.com The process is tightly controlled by a network of proteins, including the Bcl-2 family and the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) pathway.

The Bcl-2 family consists of both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. sigmaaldrich.com The ratio of these opposing proteins is a critical determinant of a cell's fate; Bcl-2 can form a heterodimer with Bax, neutralizing its death-mediating effects. sigmaaldrich.com An increase in the Bax/Bcl-2 ratio is often a trigger for the mitochondrial (intrinsic) pathway of apoptosis. sigmaaldrich.com

Heat shock protein 70 (Hsp70) is another key regulator, which can inhibit apoptosis induced by cellular stress. nih.gov Mechanistically, Hsp70 can act upstream of the mitochondria, preventing the translocation and activation of Bax, thereby blocking the release of pro-apoptotic factors. nih.govnih.gov

The extrinsic pathway of apoptosis can be initiated by ligands like TRAIL. nih.gov While Hsp70 and Bcl-2 can inhibit other apoptotic stimuli, they are generally unable to block TRAIL-induced apoptosis in certain cell types, suggesting their inhibitory action is focused upstream of or at the mitochondrial level, rather than on the direct extrinsic pathway. nih.gov

While depsidones as a class are known for their cytotoxic and antiproliferative effects, specific mechanistic studies detailing the direct modulation of Bcl-2, Bax, TRAIL, or Hsp70 protein expression by this compound are not extensively detailed in the available literature.

Oxidative Stress Induction and DNA Damage (e.g., 8-OH-dG)

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. mdpi.com These highly reactive species can inflict damage on vital cellular components, including lipids, proteins, and DNA. d-nb.info

A primary and well-established biomarker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). stressmarq.comnih.gov It is formed when a hydroxyl radical (HO•), a potent ROS, attacks the guanine (B1146940) base in a DNA strand. mdpi.comd-nb.info The presence of elevated levels of 8-OHdG in urine or tissues is considered a marker for increased oxidative stress and is associated with various pathological conditions. stressmarq.comnih.govamegroups.org

Theoretical and computational studies have investigated the antioxidant potential of this compound by examining its ability to scavenge free radicals. acs.orghueuni.edu.vnnih.gov These in silico studies analyze different reaction mechanisms, such as Formal Hydrogen Transfer (FHT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET), to predict the efficiency of a compound as an antioxidant. acs.orghueuni.edu.vnnih.gov

Computational analyses revealed that in aqueous solutions, depsidones are excellent scavengers of hydroxyl (HO•) and superoxide (O₂•⁻) radicals, primarily through the SPLET mechanism. hueuni.edu.vnnih.gov Notably, among the studied depsidones, this compound (identified as compound 11 in the study) was found to have one of the highest rate constants for scavenging the highly damaging HO• radical, with a calculated rate constant (k) of 8.60 × 10⁹ M⁻¹ s⁻¹. nih.gov This potent radical-scavenging ability suggests a direct mechanism by which this compound can mitigate oxidative stress and, consequently, prevent the formation of DNA lesions like 8-OHdG.

Table 1: Investigated Radical Scavenging Mechanisms for Depsidones
MechanismAbbreviationDescriptionRelevance to this compound
Formal Hydrogen TransferFHTDirect transfer of a hydrogen atom to a radical. Found to be the main mechanism in the gas phase but with low rate constants for peroxyl radicals. acs.orgnih.govConsidered less significant than other mechanisms in physiological (aqueous) environments. nih.gov
Single Electron Transfer followed by Proton TransferSETPTThe antioxidant first donates an electron to the radical, followed by the transfer of a proton. Associated with high energy (ΔG°) values in the gas phase, making it unfavorable. acs.orgnih.govNot considered a major pathway for the antioxidant activity of depsidones. nih.gov
Sequential Proton Loss Electron TransferSPLETThe antioxidant first loses a proton (ionizes), followed by the transfer of an electron to the radical. Revealed to be the dominant mechanism in aqueous solutions. hueuni.edu.vnnih.govIdentified as the key mechanism for this compound's potent scavenging of hydroxyl and superoxide radicals in aqueous solutions. hueuni.edu.vnnih.gov

Other Investigated Bioactivities (e.g., Antimalarial, Antitrypanosomal, Antileishmanial, Herbicidal, Larvicidal, Cholinesterase Inhibition)

This compound belongs to the depsidone class of lichen secondary metabolites, which have been reported to possess a wide spectrum of biological activities. nih.govresearchgate.netresearchgate.net As a member of this class, this compound has been included in screenings and studies evaluating these diverse therapeutic and agricultural potentials.

The range of reported bioactivities for the depsidone class, and for which this compound is of interest, includes:

Antimalarial Activity : Depsidones have been investigated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netresearchgate.net A primary screening study specifically lists this compound as having potential antimalarial activity. frontiersin.org

Antitrypanosomal and Antileishmanial Activity : These activities refer to the inhibition of parasitic protozoa from the genera Trypanosoma (causing sleeping sickness and Chagas disease) and Leishmania (causing leishmaniasis). nih.govresearchgate.netmdpi.comnih.gov The depsidone chemical scaffold is of interest for developing new treatments for these neglected tropical diseases. nih.gov

Herbicidal and Larvicidal Activity : The potential of depsidones to act as herbicides, for weed control, and as larvicides, for controlling insect pests, has been reported. nih.govresearchgate.netresearchgate.net

Cholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) is a key mechanism for treating neurodegenerative diseases like Alzheimer's and is also the mode of action for certain insecticides. nih.gov Depsidones, including this compound, have been identified as potential cholinesterase inhibitors. researchgate.netresearchgate.net

Table 2: Summary of Other Investigated Bioactivities for this compound and Related Depsidones
BioactivityTarget Organism/EnzymeRelevance/ApplicationReference
AntimalarialPlasmodium falciparumTreatment of Malaria researchgate.netresearchgate.netfrontiersin.org
AntitrypanosomalTrypanosoma spp.Treatment of Sleeping Sickness, Chagas Disease nih.govresearchgate.net
AntileishmanialLeishmania spp.Treatment of Leishmaniasis nih.govresearchgate.net
HerbicidalVarious plant speciesAgriculture (Weed Control) researchgate.netresearchgate.net
LarvicidalInsect larvae (e.g., Aedes aegypti)Pest Control, Disease Vector Control researchgate.netresearchgate.net
Cholinesterase InhibitionAcetylcholinesterase (AChE)Neurodegenerative Disease, Insecticides researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies and Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars of medicinal chemistry and drug discovery. mdpi.comnih.gov They aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net Computational modeling is a key tool in these analyses, allowing researchers to predict activity and understand mechanisms at a molecular level. mdpi.com

For this compound, computational modeling has been instrumental in elucidating its antioxidant properties. acs.orgnih.gov These theoretical studies are a form of SAR analysis, where the "activity" is radical scavenging. By calculating various thermodynamic and kinetic parameters for a series of related depsidones, researchers can identify the specific structural features that confer potent antioxidant activity.

Key parameters calculated in these models include:

Bond Dissociation Enthalpy (BDE) : The energy required to break a bond, indicating the ease of donating a hydrogen atom.

Ionization Energy (IE) : The energy required to remove an electron.

Proton Affinity (PA) : A measure of the ability of a molecule to accept a proton.

In the case of this compound and its relatives, computational studies compared these parameters across different compounds to understand how substitutions on the depsidone core affect antioxidant capacity. acs.orghueuni.edu.vn The models showed that the radical scavenging activity of depsidones in aqueous solution is best explained by the SPLET mechanism. nih.gov The high rate constant calculated for this compound's reaction with hydroxyl radicals is a direct output of this computational modeling, establishing a clear link between its structure and its potential to function as a protective antioxidant. nih.gov These in silico findings provide a rational basis for the observed biological activities and guide the potential design of new derivatives with enhanced properties. mdpi.com

Synthetic Strategies and Chemical Modification of Gangaleoidin

Total Chemical Synthesis Approaches

The total synthesis of gangaleoidin was crucial for confirming its revised structure as methyl 2,4-dichloro-3-hydroxy-8-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e] publish.csiro.aulookchem.comdioxepin-7-carboxylate. rsc.org Several synthetic strategies have been developed, primarily revolving around the formation of the central depsidone (B1213741) core, which consists of a seven-membered ring containing an ester and a diaryl ether linkage.

Early synthetic work focused on confirming the structure of this compound and its isomers. lookchem.com A key challenge in depsidone synthesis is the regioselective formation of the diaryl ether bond. One of the successful and pivotal methods employed is the Ullmann reaction . In this approach, a suitably substituted phenol (B47542) is coupled with an aryl halide in the presence of a copper catalyst. For the synthesis of this compound, this involved the condensation of a substituted methyl benzoate (B1203000) derivative with another, followed by cyclization to form the depsidone ring. rsc.orgrsc.org

A significant synthesis described by Sargent, Vogel, and Elix involved the degradation of natural this compound to a diaryl ether, which was then synthesized independently to confirm the structure. rsc.org The key Ullmann reaction in this synthesis was between methyl 2-bromo-4-methoxy-6-methylbenzoate and methyl 3-hydroxy-4,6-dimethoxy-2-methylbenzoate, which proceeded in a high yield of 70%. rsc.org

Another major strategy involves the oxidative coupling of benzophenones . This biomimetic approach mimics the proposed natural biosynthesis of depsidones. lookchem.comacs.org The synthesis begins with the construction of a polysubstituted benzophenone (B1666685) intermediate. This intermediate, possessing appropriately positioned hydroxyl groups, undergoes intramolecular oxidative coupling using reagents like alkaline potassium ferricyanide (B76249) to form a spirodienone (or grisan). lookchem.comrsc.org Subsequent rearrangement or thermolysis of this intermediate yields the depsidone core. publish.csiro.au For instance, an alternative synthesis of a this compound precursor involved the oxidation of a methyl 4-hydroxy-3-(4',6'-dihydroxy-2'-methylbenzoyl)-6-methoxy-2-methylbenzoate intermediate to a spiro[benzofuran-2,1'-cyclohexa-3',5'-diene] derivative, which upon thermolysis, yielded the depsidone ring system. publish.csiro.au The final step to achieve this compound itself from its unchlorinated precursor involves selective chlorination. publish.csiro.au

These total synthesis approaches not only validated the structure of this compound but also provided routes to access "isogangaleoidins" and other analogs, allowing for a deeper understanding of the structure-activity relationships within this class of compounds. lookchem.com

Table 1: Key Strategies in the Total Synthesis of this compound

Synthetic Strategy Key Reaction Precursors/Intermediates Description Reference(s)
Ullmann CondensationDiaryl ether formationMethyl 2-bromo-4-methoxy-6-methylbenzoate, Methyl 3-hydroxy-4,6-dimethoxy-2-methylbenzoateA copper-catalyzed cross-coupling reaction to form the central diaryl ether linkage of the depsidone core, followed by intramolecular esterification (lactonization). rsc.org, rsc.org
Benzophenone Oxidative CouplingIntramolecular oxidative cyclizationPolysubstituted benzophenones (e.g., from dibenzylorcinol and substituted acids)A biomimetic approach where a benzophenone is oxidized (e.g., with K₃[Fe(CN)₆]) to form a spirodienone intermediate, which then rearranges to the depsidone structure. publish.csiro.au, lookchem.com, rsc.org
ChlorinationElectrophilic aromatic substitutionDeschloro-gangaleoidin precursorThe final step in several syntheses involves the regioselective introduction of two chlorine atoms onto the A-ring of the depsidone core to yield this compound. publish.csiro.au

Enzymatic Synthesis and Biotransformation

Enzymatic synthesis and biotransformation represent green and highly selective alternatives to traditional chemical synthesis. mdpi.com These methods utilize enzymes or whole microbial cells to catalyze chemical reactions, often with high stereo- and regioselectivity under mild conditions. researchgate.net While specific studies on the enzymatic synthesis or biotransformation of this compound have not been reported, the biosynthesis of related depsidones in lichens provides a foundation for potential future biocatalytic approaches. researchgate.nettandfonline.com

The natural biosynthesis of depsidones is believed to proceed through the acetate-malonate pathway, where polyketide synthases (PKSs) assemble two aromatic rings. researchgate.netthieme-connect.com These rings are first linked to form a depside (an ester), which is then oxidatively cyclized by a cytochrome P450 enzyme to form the characteristic diaryl ether bond of the depsidone core. researchgate.nettandfonline.com Harnessing these biosynthetic enzymes or mimicking their function could provide a sustainable route to this compound and its analogs.

In vitro enzymatic reactions involve the use of isolated and often purified enzymes to perform specific chemical transformations in a controlled environment. nih.gov This approach offers precision and avoids the complexities of cellular metabolism and potential side reactions. rsc.org

For a molecule like this compound, an in vitro enzymatic approach could be envisioned for several purposes:

Glycosylation: Attaching sugar moieties to the phenolic hydroxyl group using glycosyltransferases could enhance water solubility and alter bioactivity, a common strategy in drug development.

Hydroxylation/Demethylation: Enzymes like cytochrome P450s could be used to introduce new hydroxyl groups or demethylate existing methoxy (B1213986) groups at specific positions, creating novel analogs.

Ester Hydrolysis: Esterases could be employed for the selective hydrolysis of the methyl ester without affecting the depsidone's lactone ring, providing a carboxylic acid handle for further modification.

Studies on other complex molecules demonstrate the power of this technique. For example, in vitro enzymatic glycosylation has been used to create libraries of epicatechin derivatives for research purposes. nih.gov Furthermore, sequential in vitro enzymatic modification of glycoproteins has been used to study the site-specific rates of glycan processing, highlighting the precision achievable with enzymatic tools. nih.gov

Microbial enzymatic synthesis, or whole-cell biotransformation, utilizes engineered or naturally occurring microorganisms as biocatalysts. ias.ac.in This method can be more cost-effective than using purified enzymes, as the host organism produces the necessary enzymes and can even regenerate required cofactors. mdpi.com

The biosynthesis of depsidones in lichen-forming fungi points to the potential of using fungal systems for production. researchgate.net Identifying and cloning the biosynthetic gene cluster for this compound into a suitable microbial host, such as Aspergillus species or yeast, could enable its production via fermentation. researchgate.nettandfonline.com This approach has been successful for many other complex natural products.

Furthermore, microbial systems can be used to produce novel analogs. Feeding a production strain with synthetic precursors (a process known as mutasynthesis) or expressing tailoring enzymes from other pathways could lead to the creation of new this compound derivatives. Whole-cell biotransformation systems have been effectively used to synthesize modified mycotoxins by expressing specific glucosyltransferases in E. coli, converting nearly all of the starting material into glucosylated products. researchgate.net Such systems offer a promising avenue for the future production and diversification of complex lichen depsidones like this compound. researchgate.net

Perspectives and Future Directions in Gangaleoidin Research

Untapped Biological Activities and Molecular Targets

The biological activities of many lichen-derived depsidones have been a subject of growing interest, with studies revealing cytotoxic, antimicrobial, and antioxidant properties. thieme-connect.com However, the specific bioactivities and molecular-level mechanisms of Gangaleoidin remain largely unexplored, presenting a significant opportunity for future research.

Computational studies have provided initial insights, suggesting that this compound is a potent scavenger of hydroxyl and superoxide (B77818) anion radicals, indicating significant antioxidant potential. thieme-connect.comnih.govacs.org This is a promising starting point, as oxidative stress is implicated in numerous disease states. Future in vitro and in vivo studies are essential to validate these computational findings and to understand how this compound interacts with cellular redox systems. Depsidones, as a class, are known to modulate the activity of antioxidant enzymes like superoxide dismutase and catalase, and influence transcription factors such as Nrf2; these are logical first targets for investigation with this compound. thieme-connect.com

Beyond antioxidant activity, the broader family of depsidones exhibits a range of biological effects that warrant investigation for this compound. For instance, some depsidones show antimicrobial activity by inhibiting bacterial proteins like RecA or enzymes in the fatty acid synthesis (FAS) pathway, such as FabZ. thieme-connect.comthieme-connect.com Others have demonstrated cytotoxic effects against various cancer cell lines by targeting signaling pathways like Wnt/β-catenin or inducing apoptosis through the modulation of proteins like Bcl-2 and PARP. thieme-connect.comthieme-connect.com A study screening various lichen compounds found that this compound did not significantly inhibit the anthrax lethal factor, suggesting a degree of specificity in its potential targets. nih.gov Given that this compound has been identified in lichen extracts showing cytotoxicity against oral squamous cell carcinoma cells, systematic screening against a panel of cancer cell lines is a logical next step to identify potential anti-cancer properties. springermedizin.de

A summary of potential, yet unconfirmed, biological activities for this compound based on related compounds is presented below.

Potential Biological ActivityPotential Molecular Target/MechanismReference Compound Class
Anticancer Inhibition of Wnt/β-catenin signaling; Modulation of Bcl-2 and PARP; Induction of oxidative stressDepsidones (general) thieme-connect.comthieme-connect.com
Antimicrobial Inhibition of RecA protein; Inhibition of β-hydroxyacyl-acyl carrier protein (FabZ)Depsidones (general) thieme-connect.comthieme-connect.com
Antiviral Inhibition of nsP1 GTP binding and guanylation (Alphaviruses)Depsidones (general) thieme-connect.com
Enzyme Inhibition Aromatase inhibition; α-glucosidase inhibitionDepsidones (general) nih.govresearchgate.net

This table presents potential activities for this compound based on findings for the broader depsidone (B1213741) class. Direct experimental validation for this compound is required.

Advances in Biosynthetic Engineering for Enhanced Production

The production of secondary metabolites in lichens is often slow and yields are low, which presents a major bottleneck for research and potential therapeutic application. thieme-connect.com Advances in biosynthetic engineering offer a promising route to overcome these limitations for compounds like this compound.

The biosynthesis of depsidones is thought to proceed via several pathways, including the oxidative coupling of depside precursors or through a benzophenone-grisadienedione pathway. researchgate.netresearchgate.net Understanding the specific biosynthetic gene cluster (BGC) responsible for this compound production in its native lichen-forming fungus is the first critical step. Modern genomic and transcriptomic techniques can be employed to identify the polyketide synthases (PKS) and tailoring enzymes (e.g., halogenases, oxidoreductases, O-methyltransferases) involved in its assembly.

Once the BGC is identified, several bioengineering strategies can be pursued:

Heterologous Expression: The entire BGC for this compound could be transferred into a more tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. This approach has been increasingly used for other natural products and allows for production in a controlled fermentation environment, independent of the slow-growing lichen symbiosis. researchgate.net

Metabolic Engineering: By understanding the biosynthetic pathway, the native producing organism or the heterologous host can be genetically engineered to enhance yields. This could involve overexpressing key biosynthetic genes, knocking out competing metabolic pathways, or optimizing the supply of precursor molecules like acetyl-CoA and malonyl-CoA.

Directed Biosynthesis: Culturing the producing fungus in media supplemented with specific precursors or analogues can lead to the production of novel derivatives. For example, cultivating a marine-derived fungus in media containing potassium bromide (KBr) has been shown to produce brominated depsidones and provide insights into the biosynthetic pathway. researchgate.net A similar approach could be used to generate novel halogenated analogues of this compound with potentially enhanced bioactivities.

Recent developments in synthetic biology and bioinformatics, including CRISPR-Cas9 gene editing and computational tools for BGC prediction, will be instrumental in accelerating these efforts. researchgate.net

Development of Advanced Analytical Platforms for Metabolomic Profiling

A thorough understanding of this compound's biological context, including its distribution within the lichen thallus and its co-occurrence with other metabolites, requires sophisticated analytical techniques. Modern analytical platforms are crucial for both discovering new depsidones and for quality control in biosynthetic engineering efforts.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly with high-resolution instruments like Quadrupole Time-of-Flight (QTOF), is a cornerstone of modern lichen metabolomics. mdpi.comnih.gov LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been successfully used to tentatively identify this compound in the metabolic profile of the lichen Ramalina sinensis. springermedizin.de These techniques allow for the sensitive and specific detection of compounds in complex extracts.

Future advancements in this area should focus on:

Optimized Extraction Protocols: The efficiency of metabolite extraction is critical. Research into optimizing parameters such as solvent choice, extraction time, and physical disruption methods (e.g., mortar grinding) can significantly improve the detection and quantification of compounds like this compound. nih.gov

Quantitative Analysis: Developing robust, validated quantitative methods (e.g., using stable isotope-labeled internal standards) is essential for accurately determining the concentration of this compound in biological samples and for monitoring the efficiency of engineered biosynthetic pathways.

Spatial Metabolomics: Techniques like Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) imaging or Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging could be used to map the precise location of this compound within the lichen's structure. This can provide valuable insights into the compound's ecological role, such as its potential function in chemical defense or symbiont interaction. nih.gov

Metabolomic Networking: Computational tools like the Global Natural Products Social Molecular Networking (GNPS) platform can be used to analyze tandem MS data. This approach helps to visualize the chemical space of a lichen extract, identify related compounds (analogues of this compound), and even dereplicate known metabolites, accelerating the discovery of novel structures.

The integration of these advanced analytical platforms will not only deepen our understanding of this compound in its natural context but also provide the essential tools to guide its development as a potentially valuable bioactive compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gangaleoidin
Reactant of Route 2
Gangaleoidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.